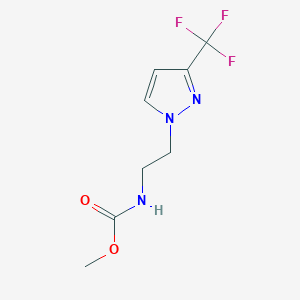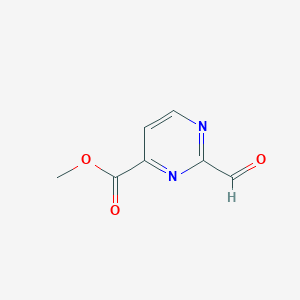![molecular formula C11H15N3 B2395145 7-(6-Metilpirimidin-4-il)-7-azabiciclo[2.2.1]heptano CAS No. 2197892-06-9](/img/structure/B2395145.png)
7-(6-Metilpirimidin-4-il)-7-azabiciclo[2.2.1]heptano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane is a bicyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a pyrimidine ring and an azabicycloheptane structure makes it a versatile molecule for synthetic and biological studies.
Aplicaciones Científicas De Investigación
7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, followed by functional group transformations to introduce the pyrimidine ring . The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of substituted pyrimidine derivatives.
Mecanismo De Acción
The mechanism of action of 7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The azabicycloheptane structure may enhance the compound’s binding affinity and selectivity for certain biological targets, leading to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with an oxygen atom instead of nitrogen.
2,7-Diazabicyclo[2.2.1]heptane: Contains two nitrogen atoms in the bicyclic framework.
Bicyclo[4.1.0]heptane: Different ring size and structure but shares the bicyclic nature.
Uniqueness
7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane is unique due to the presence of both a pyrimidine ring and an azabicycloheptane structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
7-(6-methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8-6-11(13-7-12-8)14-9-2-3-10(14)5-4-9/h6-7,9-10H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNUSFDKXUFYPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2C3CCC2CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2395066.png)
![N-[(3,4-Difluorophenyl)methyl]-N-[(1-methylsulfanylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2395069.png)
![[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,3-dimethoxybenzoate](/img/structure/B2395071.png)

![2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(5-hydroxy-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]oxane-3,4,5-triol](/img/structure/B2395074.png)


![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2395079.png)

![2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2395081.png)


